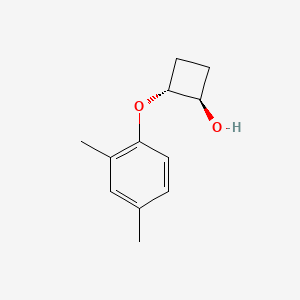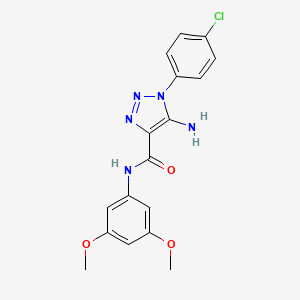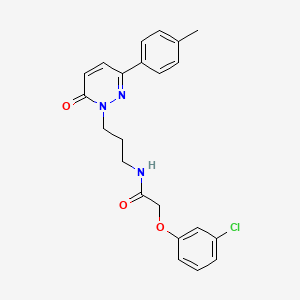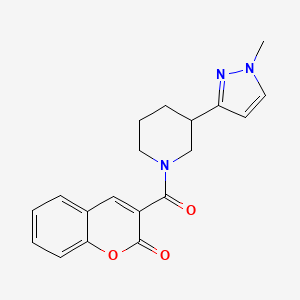
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1909336-67-9 . It has a molecular weight of 228.12 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H . This indicates the presence of a 1-methyl-1H-pyrazol-4-yl group attached to a 2-amino-propan-1-ol group, with two hydrochloride ions.
Aplicaciones Científicas De Investigación
Kinase Inhibition Studies
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride: has been investigated for its kinase inhibition properties. In a kinase library containing 371 kinases, it exhibits high selectivity against RET kinase, surpassing other kinase inhibitors by at least 100-fold. Specifically, it inhibits RET signaling in cancer cells harboring RET mutations, making it a promising candidate for targeted therapy .
NAMPT (Nicotinamide Phosphoribosyltransferase) Modulation
Researchers have explored the compound’s impact on NAMPT activity. The compound 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea (21) shows potent NAMPT inhibition. Interestingly, it also mitigates direct inhibition (DI) of cytochrome P450 (CYP) enzymes, which is crucial for drug metabolism .
Anticancer Potential
In preclinical studies, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride demonstrates efficacy against non-small cell lung cancer (NSCLC) and thyroid cancer xenografts driven by various RET mutations and fusions. Importantly, it spares VEGFR2, suggesting a favorable safety profile .
Imidazole Derivatives
The compound belongs to the imidazole-containing family. Imidazole derivatives have diverse applications, including antimicrobial, antifungal, and anti-inflammatory activities. Further exploration of this aspect could reveal additional therapeutic potential .
Drug Development
Given its kinase inhibition properties and modulation of NAMPT, 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol dihydrochloride may serve as a scaffold for designing novel drugs targeting kinases or metabolic pathways .
Neurological Research
Considering its structural features, researchers might investigate its effects on neuronal function, neurotransmission, or neuroprotection. However, this area requires further exploration .
Safety and Hazards
The compound has been associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include this compound, are known to have a broad spectrum of biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological pathways due to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known to have a broad range of biological activities .
Propiedades
IUPAC Name |
2-amino-3-(1-methylpyrazol-4-yl)propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-10-4-6(3-9-10)2-7(8)5-11;;/h3-4,7,11H,2,5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPRKXBCFNHJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703273.png)
![(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2703274.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2703276.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)








![N~4~-(3-chloro-4-methoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2703295.png)